molecular formula C7H14O2 B2561216 1-(Oxolan-3-yl)propan-2-ol CAS No. 1503525-13-0

1-(Oxolan-3-yl)propan-2-ol

Cat. No. B2561216
CAS RN: 1503525-13-0
M. Wt: 130.187
InChI Key: KAWCTSSAHVLUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Oxolan-3-yl)propan-2-ol, also known as 3-Oxolanemethanol, 2-methyl-2-(3-oxolan-3-yl)propan-1-ol, or MPOL, is a versatile chiral building block used in organic chemistry. It has a molecular weight of 130.19 .


Molecular Structure Analysis

The molecular structure of 1-(Oxolan-3-yl)propan-2-ol is represented by the formula C7H14O2 .


Physical And Chemical Properties Analysis

1-(Oxolan-3-yl)propan-2-ol is a liquid at room temperature .

Scientific Research Applications

Renewable Materials Conversion

The acid-catalyzed condensation of glycerol, a chemical from renewable materials, with various aldehydes and ketones to form [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols showcases the application of 1-(Oxolan-3-yl)propan-2-ol in renewable materials conversion. This process, utilizing solid acids as heterogeneous catalysts, highlights the potential of deriving novel platform chemicals from renewable resources. The focus on [1,3]dioxan-5-ols as precursors for 1,3-propanediol derivatives underscores the importance of this compound in the development of sustainable chemical processes (Deutsch, Martin, & Lieske, 2007).

Photoprotective Applications

The study on 1-oxoindan-2-yl and 1,3-dioxoindan-2-yl esters highlights their role as photoremovable protecting groups, reacting with hydrogen atom or electron donors to release corresponding acids. This suggests the potential use of 1-(Oxolan-3-yl)propan-2-ol derivatives in photoprotective applications, where such mechanisms can be harnessed for controlled release in response to light exposure (Literák, Hroudná, & Klán, 2008).

Synthesis of Oxetan-3-ones

The gold-catalyzed synthesis of oxetan-3-ones from propargylic alcohols, including 1-(Oxolan-3-yl)propan-2-ol, presents a straightforward method for preparing valuable substrates for drug discovery. This process, which proceeds without the exclusion of moisture or air, exemplifies the compound's utility in facilitating the synthesis of structurally complex molecules for pharmaceutical research (Ye, He, & Zhang, 2010).

Corrosion Inhibition

Research into tertiary amines derived from 1,3-di-amino-propan-2-ol, including 1-(Oxolan-3-yl)propan-2-ol derivatives, demonstrates their effectiveness as corrosion inhibitors on carbon steel. These compounds form protective layers on metal surfaces, illustrating the compound's application in materials science for enhancing the durability of metals (Gao, Liang, & Wang, 2007).

Surface Interaction Studies

The investigation of propan-2-ol adsorption and decomposition on carbon and carbon-supported catalysts provides insights into the interactions between 1-(Oxolan-3-yl)propan-2-ol and various surfaces. This research has implications for understanding surface chemistry and developing catalytic processes (Zawadzki, Wiśniewski, Weber, Heintz, & Azambre, 2001).

Safety and Hazards

The safety information for 1-(Oxolan-3-yl)propan-2-ol indicates that it may cause skin and eye irritation. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

1-(oxolan-3-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6(8)4-7-2-3-9-5-7/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWCTSSAHVLUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCOC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxolan-3-yl)propan-2-ol

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